molecular formula C14H9ClN2OS B1302381 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one CAS No. 65141-60-8

3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one

Cat. No.: B1302381
CAS No.: 65141-60-8
M. Wt: 288.8 g/mol
InChI Key: TVOUDGWLCFGVOY-UHFFFAOYSA-N
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Description

3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core, which is a fused bicyclic structure containing a benzene ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Introduction of the 2-Chloro-phenyl Group: The 2-chloro-phenyl group is introduced through a nucleophilic substitution reaction using 2-chloroaniline.

    Addition of the Mercapto Group: The mercapto group is introduced by reacting the intermediate with thiourea under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.

Types of Reactions:

    Oxidation: The mercapto group can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products:

    Oxidation: Disulfides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

  • 3-(3-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one
  • 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one

Comparison:

  • Uniqueness: The position of the chloro group on the phenyl ring can significantly affect the compound’s chemical properties and biological activities. The 2-chloro-phenyl derivative may exhibit different reactivity and potency compared to its 3-chloro and 4-chloro counterparts.

This detailed overview provides a comprehensive understanding of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(2-chlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2OS/c15-10-6-2-4-8-12(10)17-13(18)9-5-1-3-7-11(9)16-14(17)19/h1-8H,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOUDGWLCFGVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366379
Record name 3-(2-Chlorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65141-60-8
Record name 3-(2-Chlorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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